REACTION_CXSMILES
|
C([NH2:5])CCC.[I:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14](Cl)=[O:15])=[CH:9][CH:8]=1>CCOCC>[I:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([NH2:5])=[O:15])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
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1.83 g
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Type
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reactant
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Smiles
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C(CCC)N
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC(=O)Cl
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 5 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between water (30 ml) and ethyl acetate (50 ml)
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Type
|
WASH
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Details
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The organic layer was washed with 2M aqueous hydrochloric acid (25 ml), water (30 ml), brine (25 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |